REACTION_CXSMILES
|
[CH:1]([N:4]([CH2:12][CH2:13][NH:14]S(C1C=CC=CC=1[N+]([O-])=O)(=O)=O)[C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8])([CH3:3])[CH3:2].C(=O)([O-])[O-].[Cs+].[Cs+].C1(S)C=CC=CC=1>C(#N)C.O>[NH2:14][CH2:13][CH2:12][N:4]([CH:1]([CH3:3])[CH3:2])[C:5](=[O:11])[O:6][C:7]([CH3:8])([CH3:9])[CH3:10] |f:1.2.3|
|
Name
|
compound
|
Quantity
|
34.21 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(OC(C)(C)C)=O)CCNS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
cesium carbonate
|
Quantity
|
52.38 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for one day
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The obtained organic layer was dried over potassium carbonate
|
Type
|
FILTRATION
|
Details
|
the insoluble material was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The obtained oil was dissolved in toluene
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with 1N aqueous hydrogensulfate potassium solution
|
Type
|
ADDITION
|
Details
|
An aqueous sodium hydroxide solution was added to the aqueous layer
|
Type
|
CUSTOM
|
Details
|
to give a strong alkaline solution
|
Type
|
EXTRACTION
|
Details
|
the suspending oil was extracted
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane
|
Type
|
ADDITION
|
Details
|
mixed with oil and dichloromethane solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the mixture was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The insoluble material was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated under reduced pressure
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
NCCN(C(OC(C)(C)C)=O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |